4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride
Description
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride is a pyridine derivative featuring a piperidin-3-yloxymethyl substituent at the 4-position of the pyridine ring. The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-(piperidin-3-yloxymethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10;;/h3-4,6-7,11,13H,1-2,5,8-9H2;2*1H |
InChI Key |
DFEYNUFKBVXYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling via Etherification
The etherification reaction between 4-(hydroxymethyl)pyridine and piperidin-3-ol is a cornerstone of this synthesis. This step often employs Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to facilitate the nucleophilic substitution of the hydroxyl group with the piperidine oxygen. Alternative methods include Williamson ether synthesis, where a pre-formed alkoxide of piperidin-3-ol reacts with 4-(bromomethyl)pyridine in the presence of a base such as potassium carbonate.
Step-by-Step Preparation Methods
Synthesis of 4-(Hydroxymethyl)pyridine
4-(Hydroxymethyl)pyridine is synthesized via reduction of 4-pyridinecarboxaldehyde using sodium borohydride in methanol. The reaction proceeds at 0–5°C to minimize side reactions, yielding the alcohol in >85% purity.
Reaction Conditions:
-
Substrate: 4-Pyridinecarboxaldehyde (1.0 equiv)
-
Reducing Agent: NaBH₄ (1.2 equiv)
-
Solvent: Methanol
-
Temperature: 0–5°C
-
Yield: 87%
Preparation of Piperidin-3-ol
Piperidin-3-ol is synthesized via hydroxylation of piperidine using oxone (potassium peroxymonosulfate) in aqueous acetone. The reaction is stereospecific, producing the 3-hydroxy derivative in a 3:1 diastereomeric ratio, which is resolved via fractional crystallization.
Optimization Note:
Etherification to Form 4-((Piperidin-3-yloxy)methyl)pyridine
The coupling of 4-(hydroxymethyl)pyridine and piperidin-3-ol is achieved using Mitsunobu conditions:
Procedure:
-
Dissolve 4-(hydroxymethyl)pyridine (1.0 equiv) and piperidin-3-ol (1.1 equiv) in anhydrous THF.
-
Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (1.5 equiv) under nitrogen.
-
Stir at 25°C for 12 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield: 78%
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to form the dihydrochloride salt:
Procedure:
-
Dissolve 4-((Piperidin-3-yloxy)methyl)pyridine (1.0 equiv) in anhydrous ethanol.
-
Add concentrated HCl (2.2 equiv) dropwise at 0°C.
-
Stir for 1 hour, then filter and wash with cold ethanol.
Purity: >99% (HPLC)
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts the etherification yield:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 78 |
| DMF | 25 | 62 |
| Toluene | 80 | 45 |
Catalytic Enhancements
The use of molecular sieves (4Å) in Mitsunobu reactions improves yields by absorbing water, preventing side reactions. Trials show a 12% yield increase compared to non-catalytic conditions.
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves the dihydrochloride salt from unreacted starting materials. Retention time: 8.2 minutes.
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 4.55 (s, 2H, CH₂O), 3.85–3.70 (m, 1H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 2.30–1.90 (m, 4H, piperidine-H).
-
ESI-MS: m/z 223.1 [M+H]⁺ (free base), 265.1 [M+2HCl-H]⁻.
Comparative Analysis of Synthetic Routes
Mitsunobu vs. Williamson Ether Synthesis
Salt Formation Alternatives
-
Hydrochloric Acid: Produces stable dihydrochloride with excellent solubility.
-
Citric Acid: Yields a hygroscopic salt unsuitable for long-term storage.
Industrial-Scale Considerations
Cost-Efficiency Metrics
Chemical Reactions Analysis
Types of Reactions
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine or pyridine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 9.28 |
| MDA-MB-231 (breast cancer) | 19.9 |
| OVCAR-3 (ovarian cancer) | 75.3 |
The compound's mechanism of action appears to involve modulation of key proteins in cellular signaling pathways, potentially interfering with transcriptional regulation .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes linked to disease progression, particularly histone acetyltransferases (HATs), which play a crucial role in gene expression regulation related to cancer.
Table 2: Inhibition of HAT Activity by Piperidine Derivatives
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
Neurological Effects
Studies have suggested that derivatives of this compound may exhibit effects on the nervous system, including potential anxiolytic properties. Investigations into its sedative activity have shown promising results in animal models .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity against various pathogens, indicating a potential role in treating infections .
Case Studies and Research Findings
A comprehensive study published in Frontiers in Chemistry highlighted the potential of piperidine derivatives, including this compound, in treating Chagas disease due to their efficacy against Trypanosoma cruzi amastigotes. This finding underscores the compound's versatility beyond anticancer applications .
Mechanism of Action
The mechanism of action of 4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core structural motifs with several analogs (Table 1):
Table 1: Structural Comparison
*Note: The target compound’s molecular weight is estimated based on analogs.
Key Observations :
- Substituent Position : The position of the piperidinyloxy group (e.g., 2- vs. 4-position on pyridine) significantly impacts electronic properties and binding affinity in biological systems.
- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., ).
Physicochemical Properties
Limited data are available for the target compound, but analogs suggest trends:
Acute Toxicity :
- 4-(Diphenylmethoxy)piperidine Hydrochloride (a structurally distinct analog) is classified as harmful upon acute exposure, with delayed effects noted .
Environmental and Regulatory Considerations
- Environmental Impact : Piperidine derivatives often lack comprehensive ecotoxicological data. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride’s environmental persistence and biodegradability remain unstudied .
- Regulatory Status : Many analogs (e.g., ) are regulated under frameworks like China’s IECSC and international chemical inventories, though specifics are often unreported.
Biological Activity
4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyridine moiety, characterized by the following structural formula:
This structure contributes to its unique interactions with biological targets, potentially leading to various pharmacological effects.
Research indicates that this compound may interact with specific receptors and enzymes, modulating their activity. This modulation can lead to various biological effects, including:
- Receptor Agonism/Antagonism : The compound may act on dopamine receptors, particularly influencing the D3 receptor pathway, which is crucial for neuropsychiatric disorders .
- Signal Transduction : It has been shown to promote β-arrestin translocation and G protein activation, implicating it in signaling pathways relevant to neuroprotection and other cellular responses .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific mechanisms remain under investigation .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-((Piperidin-3-yloxy)methyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Studies indicate that this compound may protect dopaminergic neurons from degeneration. Its selective action on the D3 receptor suggests potential therapeutic applications in treating neurodegenerative diseases .
Anticancer Potential
Emerging evidence points towards anticancer activities, particularly in inhibiting cell proliferation in various cancer cell lines. The structural similarities with known anticancer agents suggest a promising avenue for further exploration .
Case Study 1: Neuroprotection
A study focused on the neuroprotective properties of related compounds found that they could significantly reduce apoptosis in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The compound's ability to activate specific signaling pathways was highlighted as a key mechanism of action .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities, derivatives of pyridine compounds were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited higher potency than standard antibiotics like chloramphenicol .
Data Tables
Q & A
Q. What are the key safety protocols for handling 4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride in laboratory settings?
- Methodological Answer: Researchers must adhere to strict safety measures, including wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Store the compound in a cool, dry environment away from incompatible substances. Safety data emphasize avoiding ingestion and ensuring proper ventilation during use .
Q. Which synthetic routes are typically used to prepare this compound?
- Methodological Answer: Common methods involve nucleophilic substitution reactions between piperidine derivatives and halogenated pyridines under alkaline conditions (e.g., using NaOH in dichloromethane). Post-synthesis, the product is purified via recrystallization or column chromatography. Reaction yields (e.g., ~70-85%) depend on temperature control and stoichiometric ratios of reagents. Detailed protocols highlight the importance of inert atmospheres to prevent side reactions .
Q. How can researchers validate the purity of this compound?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) at 206 nm is recommended for purity assessment, with >98% purity achievable. Nuclear Magnetic Resonance (¹H NMR) can detect residual solvents (e.g., acetone at 0.2%). Melting point analysis (e.g., 175–177°C) and LC/MS ([M+H]⁺ ion monitoring) further confirm structural integrity. Calibration against certified reference materials ensures accuracy .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Methodological Answer: Yield optimization requires tuning reaction parameters such as solvent polarity (e.g., switching from DCM to THF for steric hindrance reduction), catalyst selection (e.g., palladium for cross-coupling), and temperature gradients. Parallel screening using Design of Experiments (DoE) can identify optimal conditions. Contradictions in reported yields often arise from impurities in starting materials, which can be mitigated via pre-purification steps .
Q. What role do computational methods play in designing reactions involving this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational design of novel derivatives. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error. Computational models also simulate the compound’s interaction with biological targets, guiding SAR studies .
Q. How should labs manage environmental risks associated with this compound waste?
- Methodological Answer: Waste must be segregated and treated as hazardous. Neutralization protocols (e.g., using activated carbon adsorption) should precede disposal. Compliance with MARPOL Annex III and local regulations is critical. Contaminated packaging requires incineration at licensed facilities. Environmental hazard assessments should prioritize preventing aquatic contamination .
Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer: Contradictions may stem from batch-to-batch variability or uncharacterized byproducts. Researchers should standardize synthesis protocols and employ tandem analytical techniques (e.g., LC-MS/MS) to identify impurities. Comparative studies using orthogonal assays (e.g., SPR vs. cell-based assays) validate target engagement. Metadata sharing across labs enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
